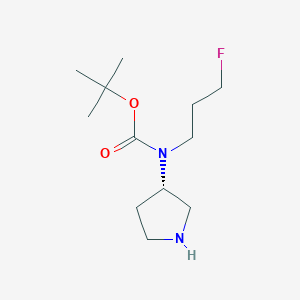
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoropropyl chain, and a pyrrolidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoropropyl Chain: The fluoropropyl chain is introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluoropropyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is explored for its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl (3-chloropropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-bromopropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-iodopropyl)(pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorine atom in the propyl chain. This fluorine atom can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from its halogenated analogs.
Eigenschaften
Molekularformel |
C12H23FN2O2 |
|---|---|
Molekulargewicht |
246.32 g/mol |
IUPAC-Name |
tert-butyl N-(3-fluoropropyl)-N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15(8-4-6-13)10-5-7-14-9-10/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
LHOUWDGVLOEFHT-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(CCCF)[C@H]1CCNC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCF)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















